Methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
Methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate is a compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a cyclopropyl group and a thioxo group attached to a dihydropyrimidine ring .
Preparation Methods
The synthesis of methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as cyclopropylamine, methyl acetoacetate, and thiourea . The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the cyclization process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The cyclopropyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound for its targets. The pathways involved in its action are still under investigation, but it is believed to interact with key enzymes involved in metabolic processes .
Comparison with Similar Compounds
Methyl 2-cyclopropyl-4-methyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar dihydropyrimidine ring but differs in the substituents attached to the ring.
Methyl 2-cyclopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate: This compound is similar but has an oxo group instead of a thioxo group, which affects its reactivity and applications.
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine derivatives: These compounds share the thioxo group but differ in the other substituents and their overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-6-methyl-4-sulfanylidene-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H12N2O2S/c1-5-7(10(13)14-2)9(15)12-8(11-5)6-3-4-6/h6H,3-4H2,1-2H3,(H,11,12,15) |
InChI Key |
GVECHMNLDWLPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C2CC2)C(=O)OC |
Origin of Product |
United States |
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